
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one is a heterocyclic compound featuring a thiazolidine ring with chlorine and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one typically involves the reaction of phenyl isothiocyanate with tetrachloroethylene in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
類似化合物との比較
- 2,3,4,5-Tetrachlorobiphenyl
- 2,5,3’,4’-Tetrachlorobiphenyl
- 2,3’,4’,5-Tetrachloro-1,1’-biphenyl
Comparison: 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties compared to other tetrachlorinated compounds. Its specific arrangement of chlorine atoms and the presence of a phenyl group make it particularly interesting for various applications .
特性
CAS番号 |
54415-04-2 |
|---|---|
分子式 |
C9H5Cl4NOS |
分子量 |
317.0 g/mol |
IUPAC名 |
4,4,5,5-tetrachloro-2-phenyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C9H5Cl4NOS/c10-8(11)7(15)14(16-9(8,12)13)6-4-2-1-3-5-6/h1-5H |
InChIキー |
RJGRASWIPAKSGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)

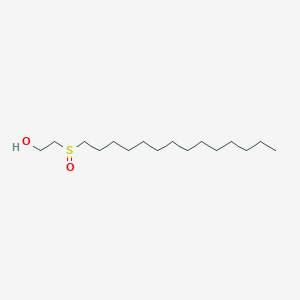
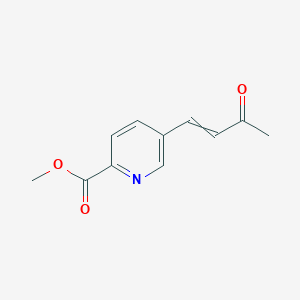
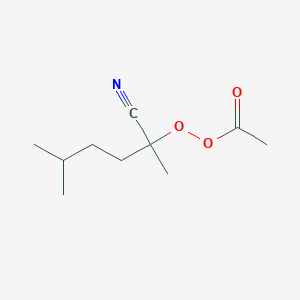
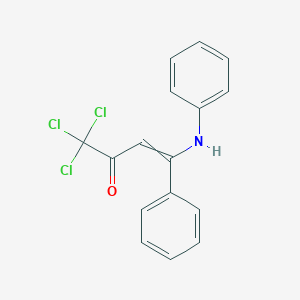

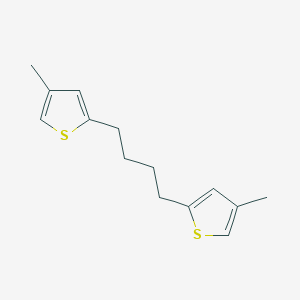
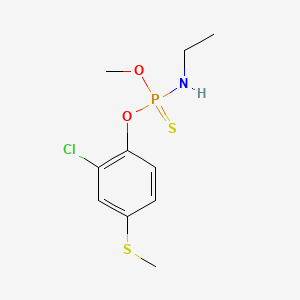
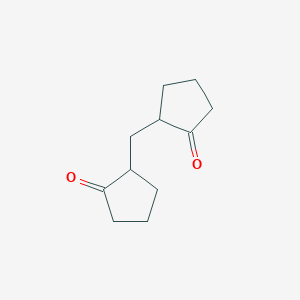
![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)


